Cas no 91076-99-2 (Methyl 3-Amino-5-(4-nitrophenyl)thiophene-2-carboxylate)

Methyl 3-Amino-5-(4-nitrophenyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with an amino group, a 4-nitrophenyl moiety, and a methyl ester functionality. This structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both electron-donating (amino) and electron-withdrawing (nitrophenyl) groups enhances its reactivity, facilitating diverse chemical transformations. The ester group further allows for derivatization into carboxylic acids or amides. Its well-defined molecular architecture is advantageous for applications in medicinal chemistry, where it may serve as a scaffold for bioactive molecules. The compound is typically characterized by high purity and stability under standard storage conditions.
Methyl 3-Amino-5-(4-nitrophenyl)thiophene-2-carboxylate structure
91076-99-2 structure
Product Name:Methyl 3-Amino-5-(4-nitrophenyl)thiophene-2-carboxylate
CAS No:91076-99-2
MF:C12H10N2O4S
MW:278.283801555634
CID:799178
PubChem ID:2759778
Update Time:2025-10-06

Methyl 3-Amino-5-(4-nitrophenyl)thiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-Thiophenecarboxylicacid, 3-amino-5-(4-nitrophenyl)-, methyl ester
    • 3-AMINO-5-(4-NITROPHENYL)THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER
    • methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate
    • FT-0759704
    • 3-Amino-5-(4-nitrophenyl)thiophene-2-carboxylicacid methyl ester
    • 91076-99-2
    • DTXSID90374904
    • AKOS005921048
    • Methyl-3-amino-5-(4-nitrophenyl)thiophene 2-carboxylate
    • methyl-3-amino-5-(4-nitrophenyl)thiophene2-carboxylate
    • Z384975538
    • SCHEMBL6229303
    • CS-0301854
    • DA-32769
    • Methyl 3-Amino-5-(4-nitrophenyl)thiophene-2-carboxylate
    • MDL: MFCD04116397
    • Inchi: 1S/C12H10N2O4S/c1-18-12(15)11-9(13)6-10(19-11)7-2-4-8(5-3-7)14(16)17/h2-6H,13H2,1H3
    • InChI Key: NVUFFVPGEHZJFW-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OC)=C(C=C1C1C=CC(=CC=1)[N+](=O)[O-])N

Computed Properties

  • Exact Mass: 278.03600
  • Monoisotopic Mass: 278.036
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 352
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 126Ų

Experimental Properties

  • Density: 1.418
  • Melting Point: 220-222°C
  • Boiling Point: 516.9°C at 760 mmHg
  • Flash Point: 266.4°C
  • Refractive Index: 1.652
  • PSA: 126.38000
  • LogP: 3.79650

Methyl 3-Amino-5-(4-nitrophenyl)thiophene-2-carboxylate Pricemore >>

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